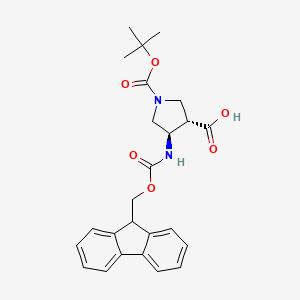

(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid

Description

BenchChem offers high-quality (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJLYIHNKUJSBA-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight and Exact Mass of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In the development of conformationally constrained peptidomimetics, the pyrrolidine scaffold serves as a critical structural motif for enhancing metabolic stability and receptor selectivity[1]. (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid (PubChem CID 10599729) is a highly specialized, orthogonally protected chiral building block. This technical guide deconstructs the mass metrics, analytical validation protocols, and synthetic utility of this compound, providing drug development professionals with a rigorous framework for its integration into Solid-Phase Peptide Synthesis (SPPS).

Structural Deconstruction and Mass Metrics

Understanding the distinction between molecular weight and exact mass is foundational for synthetic planning and analytical verification.

-

Molecular Weight (MW): Calculated using the standard atomic weights of elements (reflecting natural isotopic distribution). This value is used for macroscopic stoichiometric calculations (e.g., weighing reagents for SPPS).

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This value is critical for structural confirmation via High-Resolution Mass Spectrometry (HRMS).

The molecule consists of a pyrrolidine core substituted with a carboxylic acid at position 3, an Fmoc-protected primary amine at position 4, and a Boc-protected secondary amine at position 1[2].

Quantitative Data Summary

| Metric | Value | Application |

| Chemical Formula | C25H28N2O6 | Elemental Analysis[2] |

| Molecular Weight | 452.507 g/mol | Stoichiometric calculations |

| Exact Mass (Monoisotopic) | 452.1947 Da | HRMS verification[2] |

| [M+H]+ (Predicted) | 453.2020 m/z | Positive mode ESI-MS |

| [M+Na]+ (Predicted) | 475.1839 m/z | Sodium adduct identification |

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the integrity of the compound and rule out degradation (such as premature loss of the Boc or Fmoc groups), HRMS must be employed. The following methodology utilizes a self-validating system to ensure absolute mass accuracy.

Step-by-Step Methodology: ESI-TOF MS

-

Sample Preparation: Dissolve the compound in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid to yield a 1 µg/mL solution.

-

Causality: Formic acid acts as a proton source to facilitate the formation of the [M+H]+ ion. A concentration of 0.1% is mild enough to prevent the acid-catalyzed cleavage of the Boc group, which typically requires strong acids like Trifluoroacetic Acid (TFA)[3].

-

-

Instrument Calibration (Self-Validating Checkpoint): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run.

-

Causality: The lock-mass provides real-time mass correction against environmental and instrumental drift, ensuring the mass error remains strictly below 5 ppm. If the lock-mass deviates, the system automatically invalidates the scan.

-

-

Data Acquisition: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Causality: ESI is a "soft" ionization technique. These specific parameters prevent in-source fragmentation of the bulky, thermally sensitive Fmoc and Boc protecting groups.

-

-

Data Analysis: Extract the ion chromatogram for m/z 453.2020. Confirm that the observed isotopic distribution ( [M+1] , [M+2] ) matches the theoretical model for C25H28N2O6 .

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

The true utility of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid lies in its orthogonal protection strategy []. Orthogonality ensures that the temporary protecting group (Fmoc) can be removed under specific chemical conditions without affecting the permanent protecting group (Boc)[3].

In this scaffold, the Fmoc group protects the position-4 amine and is base-labile (cleaved by piperidine). The Boc group protects the pyrrolidine nitrogen and is acid-labile (cleaved by TFA)[3].

Step-by-Step SPPS Coupling Methodology

-

Activation: Dissolve the pyrrolidine building block (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) to initiate activation.

-

Causality: The carboxylic acid at position 3 is sterically hindered by the adjacent pyrrolidine ring. HATU is chosen over standard carbodiimides (like DIC) because it forms a highly reactive HOAt ester intermediate, forcing efficient amide bond formation despite steric clash.

-

-

Coupling: Add the activated mixture to the resin-bound peptide (which possesses a free N-terminus). Agitate for 60 minutes at room temperature.

-

Self-Validating Checkpoint (Kaiser Test): Extract a micro-aliquot of resin beads and apply ninhydrin reagents.

-

Causality: A yellow color (negative result) confirms 100% conversion of the primary amines. If the beads turn blue (positive), the coupling has failed or is incomplete, triggering a mandatory re-coupling step. This creates a closed-loop, self-correcting protocol.

-

-

Orthogonal Deprotection: Treat the validated resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Causality: Piperidine selectively removes the Fmoc group via a base-catalyzed β -elimination mechanism[]. The Boc group on the pyrrolidine ring remains completely intact, preserving the structural integrity of the secondary amine until the final global cleavage step[3].

-

Visualizing the SPPS Workflow

The following diagram illustrates the logical flow of orthogonal deprotection and coupling utilizing this specific pyrrolidine scaffold.

Workflow of orthogonal Fmoc/Boc solid-phase peptide synthesis using the pyrrolidine scaffold.

References

-

National Center for Biotechnology Information (PubChem). "Compound Summary for CID 10599729, (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid." NIH, Retrieved March 2026.[Link]

-

National Institutes of Health (PMC). "Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction." NIH, Retrieved March 2026.[Link]

Sources

- 1. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid | C25H28N2O6 | CID 10599729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Solvation Profiling of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid in SPPS Solvents

Executive Summary

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid is a highly specialized, dual-protected chiral building block essential for the synthesis of conformationally constrained peptidomimetics. The presence of a bulky fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and a free carboxylic acid on a rigid pyrrolidine scaffold creates unique thermodynamic solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in N,N-Dimethylformamide (DMF) versus Dichloromethane (DCM), offering validated protocols for optimal coupling in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Understanding the molecular architecture is the first step in predicting solvent interactions. The pyrrolidine ring restricts the ϕ and ψ dihedral angles, while the dual protecting groups add significant hydrophobicity.

Table 1: Physicochemical Properties of CAS 346610-79-5

| Parameter | Value | Impact on Solvation |

| IUPAC Name | (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid | Rigid scaffold limits conformational flexibility during solvation. |

| CAS Number | 346610-79-5 | N/A |

| Molecular Formula | C25H28N2O6 | High carbon-to-heteroatom ratio increases overall lipophilicity. |

| Molecular Weight | 452.50 g/mol | Bulky mass requires high-dielectric solvents to prevent precipitation. |

| H-Bond Donors | 2 (Carboxylic OH, Fmoc NH) | Prone to intermolecular dimerization in non-polar media. |

| H-Bond Acceptors | 6 (Carbonyl oxygens, Boc oxygens) | Favorable interactions with polar aprotic solvents. |

Solvation Thermodynamics: DMF vs. DCM

The choice of solvent in SPPS dictates not only the solubility of the building block but also the kinetics of the subsequent coupling reaction.

N,N-Dimethylformamide (DMF): The Monomeric Solvator

DMF is the gold standard for Fmoc-protected amino acids due to its high dielectric constant ( ϵ≈36.7 ) and potent hydrogen-bond accepting capabilities [1]. When (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid is introduced to DMF, the solvent's polarized carbonyl oxygen aggressively competes for the hydrogen atom of the solute's free carboxylic acid. This thermodynamic disruption prevents the formation of intermolecular dimers, stabilizing the amino acid in a highly reactive monomeric state. The superior solubility ensures full participation in coupling reactions, minimizing incomplete sequences[].

Dichloromethane (DCM): The Dimerization Risk

DCM ( ϵ≈9.1 ) is frequently used in SPPS for its superior ability to swell polystyrene resins [3]. However, it is a poor hydrogen-bond acceptor. In DCM, the free carboxylic acid groups of the pyrrolidine building block are thermodynamically driven to form stable, hydrogen-bonded dimers. Furthermore, the bulky Fmoc and Boc groups can engage in hydrophobic packing. This results in kinetically limited solubility and a high risk of gelation at concentrations exceeding 0.1 M. Difficult couplings in DCM are directly attributed to this inefficient solvation and aggregation [3].

Table 2: Comparative Solubility Profile

| Solvent | Max Stable Concentration | Solvation State | Visual Appearance (0.2 M) | SPPS Utility |

| DMF | > 0.5 M | Monomeric | Clear, colorless solution | Primary solvent for activation and coupling. |

| DCM | < 0.1 M | Dimeric / Aggregated | Turbid, prone to gelation | Co-solvent for resin swelling only. |

Experimental Protocol: Self-Validating Solubilization Workflow

To ensure high-fidelity peptide synthesis, researchers must employ rigorous, self-validating protocols when preparing coupling solutions of complex building blocks [4].

Step-by-Step Methodology for a 0.2 M Coupling Solution:

-

Gravimetric Preparation: Accurately weigh 0.905 g (2.0 mmol) of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid into a clean, dry 15 mL polypropylene tube.

-

Primary Solvation: Add 8.0 mL of peptide-synthesis grade, degassed DMF.

-

Causality Note: Degassing is critical because DMF spontaneously degrades over time to release dimethylamine impurities, which can prematurely cleave the Fmoc protecting group [3].

-

-

Mechanical Agitation: Vortex the solution at 2000 RPM for 60 seconds at ambient temperature (20-25°C).

-

Self-Validation Check (Turbidimetry): Inspect the solution against a dark background.

-

Pass: Solution is perfectly clear. Proceed to step 5.

-

Fail (Turbid): Indicates localized dimerization or moisture contamination. Correction: Sonicate for 3 minutes at 30°C. If turbidity persists, discard and verify solvent integrity.

-

-

Activation: Add the appropriate coupling reagents (e.g., 2.0 mmol DIC and 2.0 mmol OxymaPure). Adjust the final volume to 10.0 mL with DMF to achieve the exact target 0.2 M concentration.

-

Resin Application: Transfer the activated monomeric solution immediately to the SPPS reaction vessel containing the pre-swelled resin.

SPPS Solvent Selection Workflow

The following decision matrix illustrates the logical pathway for solvent selection when incorporating this specific pyrrolidine derivative into a peptide sequence.

Solvent selection and activation workflow for SPPS coupling of the pyrrolidine building block.

Conclusion

The successful incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid into synthetic peptides relies heavily on mastering its solvation thermodynamics. While DCM offers utility in resin swelling, its inability to disrupt carboxylic acid dimers makes it unsuitable as a primary solvent for this bulky, dual-protected amino acid. DMF remains the mandatory solvent of choice, ensuring the compound remains in a highly reactive, monomeric state for efficient amide bond formation.

References

-

Title: 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

An In-Depth Technical Guide to the NMR Chemical Shifts and Spectra of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

The unique structural features of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid make it a highly versatile tool in the synthesis of complex peptides and peptidomimetics. The pyrrolidine ring provides a constrained scaffold, which can be crucial for designing molecules with specific conformational preferences to enhance biological activity and selectivity. The presence of two distinct and orthogonally removable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group—allows for selective chemical modifications at different positions of the molecule, a critical requirement in multi-step syntheses.

Given its pivotal role in synthetic chemistry, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, providing researchers with a reliable framework for its identification and purity assessment.

The Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring nuclei and provides information about the connectivity of atoms. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled nuclei and is dependent on the number and orientation of the intervening bonds. For a molecule like (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, NMR is indispensable for confirming the presence of the key functional groups and, importantly, for establishing the cis or trans relative stereochemistry of the substituents on the pyrrolidine ring.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the Boc group, and the Fmoc group. The exact chemical shifts can be influenced by the solvent used for analysis. The following is a detailed prediction, assuming a common NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts for (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Fmoc Group | ||||

| Aromatic (8H) | 7.20 - 7.80 | Multiplet | The eight aromatic protons of the fluorenyl group will appear as a complex multiplet in this region. | |

| CH (1H) | 4.20 - 4.40 | Triplet | ~7 | The methine proton of the Fmoc group. |

| CH₂ (2H) | 4.30 - 4.50 | Doublet | ~7 | The methylene protons of the Fmoc group, adjacent to the methine. |

| Pyrrolidine Ring | The pyrrolidine protons often show complex splitting patterns due to conformational flexibility and second-order effects. | |||

| H2α, H2β | 3.20 - 3.80 | Multiplet | Diastereotopic protons on the carbon adjacent to the Boc-protected nitrogen. | |

| H3 | 2.80 - 3.20 | Multiplet | Methine proton at the 3-position, coupled to H2 and H4. | |

| H4 | 4.00 - 4.50 | Multiplet | Methine proton at the 4-position, coupled to H3 and H5. Its downfield shift is due to the adjacent nitrogen. | |

| H5α, H5β | 3.00 - 3.60 | Multiplet | Diastereotopic protons on the carbon adjacent to the Boc-protected nitrogen. | |

| Boc Group | ||||

| C(CH₃)₃ (9H) | 1.40 - 1.50 | Singlet | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. | |

| Carboxylic Acid | ||||

| COOH (1H) | 10.0 - 12.0 | Broad Singlet | The acidic proton of the carboxylic acid group, often broad and may exchange with residual water in the solvent. | |

| Amide | ||||

| NH (1H) | 6.0 - 8.0 | Broad Doublet | The amide proton, coupled to H4. The chemical shift and broadness can be highly dependent on solvent and concentration. |

Causality Behind Predicted Shifts:

-

Fmoc Group: The aromatic protons are in the typical aromatic region. The CH and CH₂ protons are deshielded by the adjacent oxygen and aromatic rings.

-

Pyrrolidine Ring: The protons on the pyrrolidine ring will have chemical shifts influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups. The specific stereochemistry (trans relationship between the amino and carboxylic acid groups) will dictate the coupling constants between the ring protons.

-

Boc Group: The tert-butyl group gives a characteristic, strong singlet in the upfield region due to the high degree of shielding and the equivalence of the nine protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Fmoc Group | ||

| Aromatic CH | 120.0 - 128.0 | Multiple signals for the aromatic carbons. |

| Quaternary Aromatic | 141.0 - 144.0 | The quaternary carbons of the fluorenyl group. |

| CH | 47.0 - 48.0 | The methine carbon of the Fmoc group. |

| CH₂ | 66.0 - 68.0 | The methylene carbon of the Fmoc group. |

| Carbonyl (Fmoc) | 156.0 - 157.0 | The carbonyl carbon of the Fmoc protecting group. |

| Pyrrolidine Ring | ||

| C2 | 45.0 - 50.0 | |

| C3 | 48.0 - 55.0 | |

| C4 | 50.0 - 58.0 | |

| C5 | 45.0 - 50.0 | |

| Boc Group | ||

| Quaternary C | 80.0 - 82.0 | The quaternary carbon of the tert-butyl group. |

| CH₃ | 28.0 - 29.0 | The methyl carbons of the tert-butyl group. |

| Carbonyl (Boc) | 154.0 - 156.0 | The carbonyl carbon of the Boc protecting group. |

| Carboxylic Acid | ||

| Carbonyl (COOH) | 170.0 - 175.0 | The carbonyl carbon of the carboxylic acid. |

Rationale for Predicted ¹³C Shifts:

-

Carbonyl Carbons: The three carbonyl carbons (Boc, Fmoc, and carboxylic acid) will appear in the downfield region (150-175 ppm) and can usually be distinguished based on their chemical environment and expected peak intensities.

-

Aromatic Carbons: The fluorenyl group will show a set of signals in the aromatic region (120-145 ppm).

-

Aliphatic Carbons: The pyrrolidine ring carbons and the carbons of the Boc and Fmoc aliphatic portions will appear in the upfield region (25-85 ppm).

Experimental Protocols

To obtain high-quality NMR spectra for (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include CDCl₃, DMSO-d₆, or MeOD. DMSO-d₆ is often a good choice for polar molecules and helps in observing exchangeable protons like -COOH and -NH.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the pyrrolidine ring protons.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

A relaxation delay of 1-2 seconds is usually sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially for the pyrrolidine ring, it is highly recommended to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (over 2-3 bonds), which is useful for assigning quaternary carbons and piecing together molecular fragments.

-

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid.

NMR Analysis Workflow

Caption: Recommended workflow for the complete NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid. While experimental data for this specific molecule is not widely published, the predictions herein are based on sound spectroscopic principles and data from closely related compounds. By following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR spectra of this important building block, ensuring its structural integrity and purity for downstream applications in drug discovery and peptide synthesis. The use of 2D NMR techniques is strongly encouraged for unambiguous assignment and confirmation of the relative stereochemistry.

References

- Note: As no direct literature source for the complete NMR data of the title compound was found, this reference section includes sources for general NMR data of rel

-

General ¹H and ¹³C NMR Chemical Shifts: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

-

NMR of Amino Acids and Peptides: Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.

-

Boc-Protected Amines: For representative chemical shifts of Boc-protected nitrogen heterocycles, refer to various publications on the synthesis of N-Boc-pyrrolidine derivatives.

-

Fmoc-Protected Amino Acids: Klein, B. A. (2018). Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. [Link]

-

Synthesis of Pyrrolidine Derivatives: Information on the synthesis and characterization of similar pyrrolidine structures can often be found in the supporting information of relevant synthetic methodology papers. A general search on databases like Scifinder or Reaxys for the synthesis of substituted pyrrolidines would provide numerous examples.

Stereochemistry and chirality of (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid

Title: Stereochemical and Synthetic Profiling of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid in Peptidomimetic Design

Executive Summary

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid (CAS: 346610-79-5) is a highly specialized, dual-protected cyclic β -amino acid[]. In the rapidly evolving field of peptidomimetics and peptide-based drug discovery, overcoming the poor pharmacokinetic profiles of natural peptides is a primary objective. This molecule serves as a critical building block for introducing severe conformational constraints into peptide backbones[2]. By leveraging an orthogonal Fmoc/Boc protection strategy, it enables seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows[], allowing researchers to design proteolytically stable, highly selective ligands for complex targets such as G-protein coupled receptors (GPCRs).

Physicochemical and Stereochemical Profiling

The structural uniqueness of this molecule lies in its pyrrolidine core, which forces the C3-carboxyl and C4-amino groups into a rigid spatial arrangement.

Table 1: Key Physicochemical Properties

| Property | Specification |

| Chemical Name | (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid |

| CAS Number | 346610-79-5[] |

| Molecular Formula | C₂₅H₂₈N₂O₆[] |

| Molecular Weight | 452.51 g/mol [4] |

| Stereochemistry | (3S, 4R)[5] |

| Physical Form | Solid[4] |

Causality of Stereochemistry: The (3S,4R) configuration establishes a specific trans-like relative stereochemistry between the functional groups at the 3 and 4 positions of the pyrrolidine ring[5]. When this amino acid is incorporated into a peptide chain, it functions as a cyclic β -amino acid (specifically, an aminopyrrolidinecarboxylic acid, or APC derivative). The covalent restriction of the pyrrolidine ring heavily restricts the torsional angles ( ϕ and ψ equivalents) of the peptide backbone. Thermodynamically, this pre-organizes the peptide into specific secondary structures (such as β -turns), reducing the entropic penalty upon receptor binding and significantly enhancing target affinity and selectivity[2].

Orthogonal Protection Strategy: The Fmoc/Boc Synergy

To utilize this conformationally constrained building block in automated SPPS, a robust orthogonal protection scheme is mandatory[6]. The molecule utilizes two distinct protecting groups that respond to entirely different chemical triggers:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Protects the primary amine at C4. It is base-labile and is removed via a rapid β -elimination mechanism using secondary amines (e.g., 20% piperidine)[7]. This allows for iterative peptide chain elongation[8].

-

Boc (tert-butoxycarbonyl): Protects the secondary amine (N1) of the pyrrolidine ring. It is completely stable to the basic conditions of Fmoc deprotection but is highly sensitive to acid[]. It is removed via acid hydrolysis during the final global cleavage step using Trifluoroacetic acid (TFA)[].

Fig 1: Orthogonal deprotection logic for Fmoc and Boc groups.

Validated Experimental Protocols

The incorporation of sterically hindered cyclic amino acids requires optimized SPPS protocols to prevent incomplete couplings and sequence truncations. The following self-validating methodologies ensure high-fidelity synthesis.

Protocol 1: SPPS Incorporation via DIC/Oxyma Activation Causality: The C3-carboxyl group is sterically hindered by the adjacent pyrrolidine ring. Standard coupling reagents (like HBTU) may lead to sluggish kinetics or promote epimerization at the C3 chiral center. The use of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure generates a highly reactive ester intermediate that accelerates coupling while maintaining stereochemical integrity[].

-

Resin Preparation: Swell the Fmoc-protected peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes[7]. Wash the resin thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve 3.0 equivalents of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid[4] and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of DIC and pre-activate for 3 minutes.

-

Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (Note: For exceptionally difficult sequences, microwave assistance at 75°C for 10 minutes can be applied).

-

Validation: Perform a Kaiser test on a micro-cleaved sample. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step before proceeding[7].

Protocol 2: Global Deprotection and Cleavage Causality: Cleavage of the Boc group from the N1-pyrrolidine position generates a highly reactive tert-butyl carbocation[]. If not properly scavenged, this cation will permanently alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, or Methionine). A tailored TFA cleavage cocktail containing Triisopropylsilane (TIS) is required to quench these reactive species.

-

Preparation: Wash the completed resin with Dichloromethane (DCM) (3 × 1 min) and dry thoroughly under a vacuum.

-

Cocktail Formulation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% ultra-pure H₂O.

-

Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

-

Isolation: Filter the resin and collect the acidic cleavage filtrate.

-

Precipitation: Concentrate the filtrate under a stream of nitrogen to one-third of its volume, then add it dropwise to 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

-

Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice with fresh cold ether, and lyophilize the resulting powder for downstream HPLC purification.

Fig 2: Step-by-step SPPS workflow for integrating the constrained amino acid.

Conclusion

The strategic incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid into synthetic peptides represents a sophisticated approach to overcoming the inherent flexibility of linear amino acid sequences. By mastering its stereochemical implications and the nuances of its orthogonal protection scheme, researchers can engineer highly potent, proteolytically stable peptidomimetics tailored for advanced therapeutic applications.

References

-

CAS 346610-79-5 ((3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid) - BOC Sciences.

-

Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. 6

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - BOC Sciences.

-

Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.

-

(3S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid - ChemShuttle. 5

-

Fmoc Solid Phase Peptide Synthesis - ChemPep. 7

-

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid - Sigma-Aldrich. 4

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed (NIH). 2

-

Overview of Fmoc Amino Acids - ChemPep.8

Sources

- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid | 346610-79-5 [sigmaaldrich.com]

- 5. (3S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid;CAS No.:346610-79-5 [chemshuttle.com]

- 6. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

- 8. chempep.com [chempep.com]

Physicochemical Profiling of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid: pKa, Isoelectric Point, and Analytical Characterization

As an application scientist overseeing peptide synthesis workflows and drug formulation strategies, I frequently encounter a fundamental misunderstanding regarding the physicochemical behavior of highly protected chiral building blocks. (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid (CAS: 346610-79-5) is a dual-protected, non-natural amino acid widely utilized in solid-phase peptide synthesis (SPPS) and asymmetric catalysis.

To optimize chromatographic retention times, solubility, and coupling efficiency, researchers must accurately understand its ionization states. This whitepaper deconstructs the structural anatomy of this molecule, resolves the paradox surrounding its isoelectric point (pI), and provides a self-validating experimental protocol for precise pKa determination.

Structural Anatomy & The Isoelectric Point (pI) Paradox

A pervasive artifact in drug development is the over-reliance on automated predictive algorithms that assign an isoelectric point (pI) to every amino acid derivative. For (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, assuming a functional pI is a critical error.

To understand why, we must analyze its functional groups:

-

N1-Position (Pyrrolidine Ring): Protected by a tert-butoxycarbonyl (Boc) group.

-

C4-Position (Amino Group): Protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

C3-Position: A free carboxylic acid (-COOH).

The Loss of Basicity

In an unprotected amino acid, the pI is the pH at which the zwitterion's net charge is zero (balanced between the positive ammonium and negative carboxylate). However, in this molecule, both nitrogen atoms are converted into carbamates. Mechanistically, the lone pair of electrons on a carbamate nitrogen is highly delocalized into the adjacent carbonyl π -system. This resonance effectively abolishes the basicity of the nitrogen atoms, rendering their conjugate acid pKa values <0 [1][2].

The pI Conclusion

Because the molecule lacks a basic, protonatable amine in the standard aqueous pH range (0–14), it cannot form a zwitterion. It transitions strictly from a neutral, fully protonated state at low pH to a negatively charged, deprotonated state at higher pH. Therefore, this molecule does not possess an isoelectric point. It behaves entirely as a simple monoprotic acid.

Theoretical pKa Analysis via Inductive Effects

Since the C3-carboxylic acid is the sole ionizable group, we can predict its pKa through structural causality.

An unsubstituted cyclopentanecarboxylic acid has a pKa of ~4.9. When we introduce the pyrrolidine ring protected by a Boc group (forming 1-Boc-pyrrolidine-3-carboxylic acid), the electron-withdrawing nature of the carbamate nitrogen via the σ -bond framework (-I inductive effect) lowers the predicted pKa to approximately 4.47 [3][4].

In our target molecule, we have an additional Fmoc-protected amino group at the C4 position ( β to the carboxylic acid). The Fmoc-carbamate exerts a secondary, strong electron-withdrawing inductive effect. This further stabilizes the resulting carboxylate anion, pulling electron density away from the C3-carbon. Consequently, the theoretical pKa of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid is shifted downward, estimated to be between 3.8 and 4.2 .

Quantitative Data Summary

| Physicochemical Property | Value / Description |

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.50 g/mol |

| C3-Carboxylic Acid pKa | ~ 3.8 – 4.2 (Theoretical, driven by -I effects) |

| N1-Boc Carbamate pKa | <0 (Non-ionizable in standard pH) |

| N4-Fmoc Carbamate pKa | <0 (Non-ionizable in standard pH) |

| Isoelectric Point (pI) | Undefined (Lacks basic amine) |

| Net Charge at pH 2.0 | 0 (Fully protonated, highly lipophilic) |

| Net Charge at pH 7.4 | -1 (Fully deprotonated, water-soluble) |

Table 1: Summary of ionizable groups and charge states across physiological and synthetic pH ranges.

Charge State Distribution Visualization

Understanding the charge transition is vital for HPLC method development. At pH < 3.5, the molecule is neutral and will exhibit maximum retention on a C18 reverse-phase column. At pH > 4.5, it becomes an anion, requiring ion-pairing agents or HILIC conditions for retention.

Figure 2: Charge state transition of the C3-carboxylic acid across the pH gradient.

Experimental Methodology: Self-Validating Potentiometric Titration

To empirically determine the exact pKa of this compound, potentiometric titration remains the gold standard, relying on the foundational mathematical frameworks established by Albert and Serjeant [5][6]. Because this molecule is highly lipophilic and poorly soluble in pure water, a co-solvent system (e.g., Methanol/Water or DMSO/Water) coupled with Yasuda-Shedlovsky extrapolation is required.

The Self-Validating Principle: A protocol is only as reliable as its internal controls. In this workflow, the inclusion of a concurrent titration of a known standard (Potassium Hydrogen Phthalate, pKa 5.40) serves as a self-validating mechanism. If the calculated pKa of the standard deviates by >0.05 units from its literature value, the electrode response is deemed non-Nernstian, and the entire run is automatically invalidated.

Step-by-Step Protocol

-

Electrode Calibration: Standardize the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled 25.0 ± 0.1 °C.

-

System Validation: Titrate a 2 mM solution of Potassium Hydrogen Phthalate with 0.1 M NaOH. Verify the calculated pKa is 5.40 ± 0.05.

-

Sample Preparation: Dissolve exactly 2.0 mmol of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid in 50 mL of a 20% DMSO/80% Water (v/v) mixture to ensure complete dissolution.

-

Titration Execution: Under a continuous Nitrogen ( N2 ) blanket to prevent CO2 absorption, titrate the sample with standardized 0.1 M NaOH in 0.05 mL increments.

-

Data Acquisition & Analysis: Record the pH after each addition once equilibrium is reached ( Δ pH < 0.001/min). Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence point.

-

Yasuda-Shedlovsky Extrapolation: Repeat the titration at 30%, 40%, and 50% DMSO concentrations. Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.

Figure 1: Self-validating potentiometric workflow for aqueous pKa extrapolation.

Conclusion

For drug development professionals, treating (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid as a standard zwitterionic amino acid leads to flawed analytical methods. By recognizing the total suppression of amine basicity via carbamate delocalization, we can accurately define the molecule as a monoprotic acid with an estimated pKa of 3.8–4.2 and an undefined isoelectric point. Utilizing the self-validating potentiometric protocol outlined above ensures that any subsequent formulation or synthetic coupling strategies are built on a foundation of rigorous, empirical physicochemical data.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Available at:[Link]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. Available at:[Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at:[Link]

Sources

Application Note: A Robust Protocol for the Incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid in Solid-Phase Peptide Synthesis

Abstract

The incorporation of conformationally constrained amino acids into peptide sequences is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, receptor affinity, and selectivity.[1][2] This application note provides a detailed, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid, (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid. This unique building block, featuring an orthogonal protection scheme, allows for the creation of novel peptidomimetics with a rigid pyrrolidine scaffold.[3] We will delve into the rationale behind each step, from resin preparation to final peptide cleavage and purification, with a special focus on overcoming the challenges associated with coupling sterically hindered amino acids.

Introduction: The Significance of Constrained Peptidomimetics

Peptides are increasingly recognized as a transformative therapeutic modality, bridging the gap between small molecules and large biologics.[4] However, their clinical application can be limited by poor metabolic stability and low oral bioavailability. Introducing conformational constraints into the peptide backbone is a key strategy to address these limitations.[5] Constrained amino acids, such as the pyrrolidine derivative discussed herein, lock specific dihedral angles, which can pre-organize the peptide into a bioactive conformation, thereby enhancing its interaction with biological targets.[1][6] The pyrrolidine scaffold, in particular, is a prevalent motif in numerous FDA-approved drugs, suggesting favorable pharmacokinetic properties.[3]

The subject of this protocol, (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, is a strategically designed building block for Fmoc-based SPPS.[] It employs an orthogonal protection strategy where the base-labile Fmoc group protects the exocyclic amine, allowing for peptide chain elongation, while the acid-labile Boc group protects the endocyclic nitrogen of the pyrrolidine ring.[8][] This dual protection is crucial for selectively deprotecting and coupling amino acids in a specific sequence.[8]

The Orthogonal Protection Strategy of the Pyrrolidine Building Block

The successful synthesis of complex peptides hinges on the precise control of protecting groups.[] The (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid utilizes a robust orthogonal protection scheme, which is fundamental to modern peptide synthesis.[]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino equivalent (the 4-amino group) and is labile to basic conditions, typically a solution of piperidine in DMF.[][] Its removal is the standard deprotection step during the iterative cycle of Fmoc-SPPS.[11]

-

Boc (tert-butyloxycarbonyl) Group: This group protects the pyrrolidine ring nitrogen and is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[8][]

This orthogonality ensures that the pyrrolidine ring remains protected throughout the synthesis, preventing unwanted side reactions, and is deprotected simultaneously with other acid-labile side-chain protecting groups at the final stage.[][12]

Materials and Reagents

| Reagent | Grade | Purpose |

| (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid | Synthesis Grade | Constrained Amino Acid |

| Rink Amide MBHA or 2-Chlorotrityl chloride resin | 100-200 mesh | Solid Support |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |

| Dichloromethane (DCM) | ACS Grade | Solvent |

| Piperidine | ACS Grade | Fmoc Deprotection |

| N,N'-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Base for Coupling |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | Coupling Reagent |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger |

| Anisole | Reagent Grade | Scavenger |

| Diethyl ether (cold) | ACS Grade | Peptide Precipitation |

Detailed Step-by-Step Protocol

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation and First Amino Acid Loading (if applicable)

If starting with a pre-loaded resin, proceed to section 4.2. If using a resin like 2-chlorotrityl chloride, the first amino acid must be loaded.

-

Resin Swelling: Place the resin (e.g., 2-chlorotrityl chloride resin, 0.1 mmol) in a peptide synthesis vessel. Swell the resin in DMF for at least 30 minutes.[13]

-

First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIEA (7.5 equivalents) in dry DCM. Add this solution to the swollen resin and agitate for 1-2 hours.[13]

-

Capping: To cap any unreacted chloride sites, wash the resin with DMF and then treat with a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) for 15-30 minutes.[13]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Iterative Peptide Elongation Cycle

The following steps are repeated for each amino acid to be added to the peptide chain.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for an initial 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[14]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Due to the steric hindrance of this non-canonical amino acid, a potent coupling reagent and optimized conditions are crucial for efficient incorporation.

-

Pre-activation: In a separate vial, dissolve (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow this mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[15]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and then DMF (3x).

After a difficult coupling, it is good practice to cap any unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF.

Final Fmoc Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the deprotection protocol outlined in section 4.2.1.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Boc group on the pyrrolidine ring.

-

Resin Preparation: Wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). Caution: Always prepare and use TFA cocktails in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[16]

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[16]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[17]

-

Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

Diagram: High-level workflow for SPPS incorporating the constrained amino acid.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the pyrrolidine amino acid. | Perform a second coupling. Increase coupling time to 4-6 hours. Consider using a more potent coupling reagent like PyAOP. |

| Low Yield of Crude Peptide | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours. Ensure the resin is completely dry before adding the cleavage cocktail. |

| Side Products in Mass Spectrum | Incomplete Fmoc deprotection leading to deletion sequences. | Ensure thorough washing after deprotection. Use freshly prepared piperidine solution. |

| Re-attachment of protecting groups during cleavage. | Use a sufficient volume of cleavage cocktail with adequate scavengers. |

Conclusion

This application note provides a comprehensive and robust protocol for the successful incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid into peptide chains via Fmoc-SPPS. By understanding the principles of orthogonal protection and employing optimized coupling and cleavage conditions, researchers can confidently synthesize novel, conformationally constrained peptidomimetics. These molecules hold significant promise for advancing drug discovery and development by offering enhanced biological activity and improved pharmacokinetic profiles.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from Google Search.[8]

-

BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from Google Search.[]

-

BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from Google Search.[]

-

Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2787-2803.[1]

-

Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed.[6]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from Google Search.[12]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from Google Search.[18]

-

Carbonell, G. N., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.[19]

-

Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Google Search.[20]

-

Smith, D. J., et al. (2026). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. MDPI.[4]

-

Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Retrieved from Google Search.[2]

-

Alcaide, B., et al. (2006). Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams. The Journal of Organic Chemistry, 71(21), 8134-8142.[21]

-

Alcaide, B., et al. (2006). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. PubMed.[22]

-

BenchChem. (n.d.). Application of Pyrrolidine-3,4-diamine in Peptide Synthesis: A Framework for Creating Novel Peptidomimetics. Retrieved from Google Search.[3]

-

BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Retrieved from Google Search.[23]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from Google Search.[24]

-

Alcaide, B., et al. (2006). Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams†. The Journal of Organic Chemistry - Figshare.[25]

-

Burgess, K., et al. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC.[26]

-

Fairlie, D. P. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.[5]

-

BOC Sciences. (n.d.). CAS 346610-79-5 ((3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid). Retrieved from Google Search.[]

-

BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from Google Search.[27]

-

Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from Google Search.[11]

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from Google Search.[28]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Google Search.[16]

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from Google Search.[17]

-

Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from ResearchGate.[29]

-

Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from Google Search.[15]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.[13]

-

Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from Google Search.[30]

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from Google Search.[31]

-

Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(20), 6895-6917.[32]

-

BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from Google Search.[14]

Sources

- 1. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 11. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 12. peptide.com [peptide.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 16. peptide.com [peptide.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. peptide.com [peptide.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 肽偶联剂选择指南 [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. acs.figshare.com [acs.figshare.com]

- 26. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jpt.com [jpt.com]

- 28. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. chem.uci.edu [chem.uci.edu]

- 31. chempep.com [chempep.com]

- 32. digital.csic.es [digital.csic.es]

Application Note: Orthogonal Deprotection Strategy for (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

Executive Summary & Structural Significance

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid (CAS 346610-79-5) is a highly versatile, dual-protected chiral building block extensively utilized in solid-phase peptide synthesis (SPPS), peptidomimetic drug design, and the construction of complex PROTAC linkers[]. The pyrrolidine core imposes a rigid conformational restriction, a property highly prized in medicinal chemistry for enhancing target affinity and metabolic stability.

The synthetic power of this molecule lies in its dual-protection scheme. The presence of two orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) on the pyrrolidine nitrogen and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) on the primary amine—enables precise, regioselective functionalization without cross-reactivity[2].

Mechanistic Causality in Orthogonal Deprotection

The concept of orthogonality in protecting group chemistry dictates that one protecting group can be removed under specific chemical conditions without compromising the integrity of the other[2]. Understanding the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic yields.

-

Fmoc Deprotection (Base-Catalyzed β-Elimination): The Fmoc group is cleaved using mild secondary amines, most commonly[]. The mechanism proceeds via a base-catalyzed abstraction of the highly acidic fluorenyl proton (pKa ~23 in DMSO), driving a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene[2]. Piperidine plays a dual, causal role: it acts as the base to initiate the elimination and as a nucleophilic scavenger to trap the highly reactive dibenzofulvene,4[4]. Because this process is strictly base-driven, the acid-stable Boc group remains completely intact[].

-

Boc Deprotection (Acid-Catalyzed Hydrolysis): Conversely, the Boc group is removed using strong acids, typically[]. The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine as a TFA salt[4]. Because the Fmoc group is highly stable to acidic and electrophilic conditions, it 2[2]. Scavengers (e.g., triisopropylsilane or water) must be added to4[4].

Quantitative Data: Protection Strategy Comparison

| Parameter | Fmoc Deprotection | Boc Deprotection |

| Standard Reagent | 20% Piperidine in DMF | 50% TFA in DCM |

| Reaction Mechanism | β-elimination (Base-catalyzed) | Acidolysis (Carbocation formation) |

| Typical Kinetics | Fast (5–15 minutes) | Moderate (30–60 minutes) |

| Reactive Byproducts | Dibenzofulvene, CO₂ | tert-butyl cation, CO₂ |

| Required Scavenger | Piperidine (acts as its own scavenger) | TIPS (Triisopropylsilane), H₂O, or DTE |

| Orthogonality Status | Leaves Boc completely intact | Leaves Fmoc completely intact |

| Post-Cleavage State | Free base amine | Amine-TFA salt (requires neutralization) |

Experimental Workflow & Logical Relationships

Orthogonal deprotection workflow demonstrating selective cleavage of Fmoc or Boc protecting groups.

Self-Validating Experimental Protocols

Note: The following protocols assume the carboxylic acid at position 3 has already been coupled to a solid support or a solution-phase amine, leaving the Boc and Fmoc groups available for selective unmasking.

Protocol A: Selective Fmoc Deprotection (Unmasking the 4-Amino Group)

Objective: To selectively remove the Fmoc group to yield a primary amine, while preserving the Boc-protected pyrrolidine nitrogen.

-

Resin Preparation: Swell the resin-bound intermediate in anhydrous DMF for 15 minutes to maximize reagent penetration.

-

Reagent Addition: Add a freshly prepared solution of to the reaction vessel (approx. 10 mL per gram of resin)[].

-

Initial Cleavage: Agitate gently at room temperature for 5 minutes. Drain the solvent.

-

Secondary Cleavage (Causality Check): Add a fresh batch of 20% piperidine in DMF and agitate for an additional 10–15 minutes. Scientific Rationale: The two-step treatment ensures complete cleavage and provides an overwhelming excess of piperidine to scavenge all liberated dibenzofulvene, preventing irreversible alkylation of the newly formed amine[4].

-

Validation (Self-Check System): Collect the drained deprotection solution and measure the UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct provides a quantifiable, self-validating confirmation of successful cleavage.

-

Washing: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base before the subsequent coupling step.

Protocol B: Selective Boc Deprotection (Unmasking the Pyrrolidine Nitrogen)

Objective: To selectively remove the Boc group to yield a secondary cyclic amine, while preserving the Fmoc-protected 4-amino group.

-

Resin Preparation: Swell the resin in anhydrous DCM for 15 minutes.

-

Cleavage Cocktail Formulation: Prepare a cleavage cocktail consisting of 50% TFA, 45% DCM, 2.5% Triisopropylsilane (TIPS), and 2.5% water (v/v). Scientific Rationale: TIPS and water act as highly effective carbocation scavengers. Without them, the highly reactive tert-butyl cations generated during acidolysis could alkylate sensitive residues or the Fmoc group itself[4].

-

Reaction: Add the cleavage cocktail to the vessel and agitate at room temperature for 30 minutes.

-

Validation (Self-Check System): Perform a Chloranil test on a small aliquot of the washed resin. Expert Insight: While the Kaiser (ninhydrin) test is standard for primary amines, the unmasked pyrrolidine nitrogen is a secondary amine. The Chloranil test is specifically sensitive to secondary amines; a positive result (dark blue/green beads) confirms successful Boc removal.

-

Neutralization: Because the resulting secondary amine is a TFA salt, it must be converted to the free base prior to subsequent coupling. Wash the resin with DCM (3 × 1 min), then treat with4 for 5 minutes[4].

-

Final Wash: Wash thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min) to prepare for the next synthetic step.

References

-

BOC Sciences. "(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid Product Information".

-

BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis".

-

Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism".2

-

BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?".

-

ACS Publications. "Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis".6

-

Peptide.com. "Overview of Solid Phase Peptide Synthesis (SPPS)". 4

Sources

Application Note & Protocol: Synthesis of Macrocyclic Peptides with (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid

Abstract

Macrocyclic peptides are a compelling class of therapeutics due to their high affinity, target selectivity, and enhanced stability compared to linear counterparts.[1][2] A key strategy in their design is the incorporation of conformationally constrained amino acids to pre-organize the peptide backbone for cyclization and to improve pharmacological properties.[3] This guide provides a detailed protocol for the synthesis of macrocyclic peptides using (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, a unique building block that facilitates side-chain-to-tail macrocyclization through its orthogonally protected amino groups. We will detail the strategic incorporation of this residue via solid-phase peptide synthesis (SPPS), on-resin cyclization, and subsequent cleavage and purification.

Introduction: The Strategic Advantage of the Pyrrolidine Scaffold

The target amino acid, (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid, is a powerful tool for peptide chemists. Its structure offers several distinct advantages:

-

Orthogonal Protection: The molecule features two different amine protecting groups: a 9-fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group.[4][] This is the cornerstone of its utility. The Fmoc group is base-labile (removed by piperidine), allowing for standard peptide chain elongation, while the Boc group is acid-labile (removed by trifluoroacetic acid, TFA), enabling selective deprotection of the side-chain amine for cyclization.[][7]

-

Conformational Rigidity: The pyrrolidine ring introduces a rigid bend, or β-turn mimic, into the peptide backbone. This pre-organizes the linear peptide into a conformation that is favorable for macrocyclization, minimizing the entropic penalty and reducing the likelihood of intermolecular side reactions like dimerization or oligomerization.[8][9]

-

Enhanced Drug-Like Properties: The incorporation of such non-natural amino acids can increase resistance to enzymatic degradation by proteases, extending the peptide's in-vivo half-life.[3]

This protocol will focus on a head-to-side-chain cyclization strategy where the C-terminal carboxyl group of the linear peptide forms an amide bond with the deprotected side-chain amine of the pyrrolidine residue.

Core Synthesis Workflow

The overall synthetic strategy is a multi-stage process performed on a solid support (resin). This on-resin approach is generally preferred for macrocyclization as it minimizes intermolecular side products and simplifies purification.[10]

Caption: Overall workflow for macrocyclic peptide synthesis.

Reagent & Building Block Profile

A clear understanding of the key building block is essential.

| Feature | Description | Rationale & Causality |

| Structure | (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid | The stereochemistry (3S,4R) defines the specific spatial orientation of the carboxyl and amino groups, inducing a specific turn structure. |

| CAS Number | 346610-79-5 | For unambiguous identification and procurement. |

| Molecular Weight | 480.53 g/mol | Critical for accurate reagent calculations. |

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile group used for standard SPPS chain elongation. Removed with piperidine without affecting the Boc group.[11] |

| Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Acid-labile group protecting the secondary amine on the pyrrolidine ring. Selectively removed with dilute acid to expose the nucleophile for cyclization.[4] |

| Storage | Refrigerator (2-8 °C) | To maintain chemical stability and prevent degradation over time. |

digraph "Amino_Acid_Structure" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368"];AA [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://www.sigmaaldrich.com/structureimages/34/346610-79-5.png"SCALE="TRUE"/>TD>TR><TR><TDBORDER="1"SIDES="T"><b>(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acidb>TD>TR>TABLE>>];

}

Caption: Structure of the key building block.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a Rink Amide resin, which upon final cleavage yields a C-terminal amide.

A. Materials & Reagents:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acids

-

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection: 20% (v/v) Piperidine in DMF

B. Standard Elongation Cycle (per amino acid):

-

Swell Resin: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Kaiser Test: A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a second coupling (recoupling) is necessary.

-

Repeat steps 2-8 for each amino acid in the sequence.

C. Incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic Acid:

-

Expert Insight: This is a sterically hindered amino acid. To ensure complete incorporation and avoid deletion sequences, a double coupling strategy is strongly recommended.

-

Follow the standard elongation cycle (steps 5-7) using the pyrrolidine building block.

-

After the first coupling and washing, repeat the activation and coupling steps (5-7) with a fresh solution of the activated pyrrolidine amino acid before proceeding to the next residue.

Protocol 2: On-Resin Side-Chain to Tail Macrocyclization

This is the critical step where the unique orthogonal chemistry of the building block is leveraged.

A. Materials & Reagents:

-

Peptidyl-resin from Protocol 1

-

Boc Deprotection Solution: 2% (v/v) TFA in DCM

-

Neutralization Solution: 10% (v/v) DIEA in DMF

-

Cyclization Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DPPA (Diphenylphosphoryl azide).

-

Solvent: High-purity, anhydrous DMF

B. Cyclization Procedure:

-

Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the final amino acid of the linear sequence using the standard procedure (20% piperidine). Wash thoroughly. This exposes the N-terminal amine, which will remain as a free amine in the final product.

-

Selective Side-Chain Boc Deprotection:

-

Wash the resin with DCM (5x).

-

Treat the resin with 2% TFA in DCM for 5 minutes. Repeat this treatment 5-6 times. Causality: Using dilute TFA and short, repeated treatments selectively removes the acid-labile Boc group while minimizing premature cleavage of the peptide from the acid-sensitive Rink Amide linker.[4]

-

Wash the resin immediately and thoroughly with DCM (5x) to quench the acid.

-

-

Neutralization:

-

Wash the resin with DMF (5x).

-

Treat the resin with 10% DIEA in DMF for 10 minutes (2x). This neutralizes the TFA salt of the newly exposed side-chain amine.

-

Wash thoroughly with DMF (5x).

-

-

Intramolecular Cyclization:

-

Swell the resin in a large volume of anhydrous DMF. Causality: High dilution conditions favor intramolecular cyclization over intermolecular reactions.[8]

-

Add the cyclization reagent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.).

-

Agitate the reaction at room temperature for 12-24 hours.

-

Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS to observe the conversion of the linear precursor to the cyclic product.

-

-

Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.

Protocol 3: Final Cleavage, Purification, and Analysis

A. Materials & Reagents:

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Causality: TIS and water act as scavengers to trap reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu, Trt), preventing side reactions with sensitive residues like Tryptophan or Methionine.[12]

-

Cold Diethyl Ether

-

Acetonitrile (ACN), Water (HPLC-grade)

-

0.1% TFA in Water/ACN (HPLC mobile phases)

B. Procedure:

-

Cleavage: Treat the dry, cyclic peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.

-

Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/ACN containing 0.1% TFA.

-

Analysis & Verification: Confirm the identity and purity of the final macrocyclic peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight and Nuclear Magnetic Resonance (NMR) for structural elucidation if required.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling of Pyrrolidine AA | Steric hindrance of the building block. | Perform a double coupling. Use a stronger coupling reagent like HATU. Increase coupling time. |

| Dimerization during Cyclization | Reaction concentration is too high; incomplete pre-organization. | Increase the solvent volume (DMF) during the cyclization step to promote pseudo-dilution on the resin. Ensure a turn-inducing sequence is near the cyclization site if possible. |

| Incomplete Cyclization | Poor activation of the C-terminal carboxyl group; steric hindrance. | Use a more potent cyclization reagent like PyAOP or DPPA. Allow the reaction to proceed for a longer duration (up to 48 hours). |

| Side-product Formation during Cleavage | Ineffective scavenging of reactive cations. | Ensure the cleavage cocktail contains appropriate scavengers like TIS, water, or EDT, especially for peptides containing Trp, Met, or Cys. |

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.